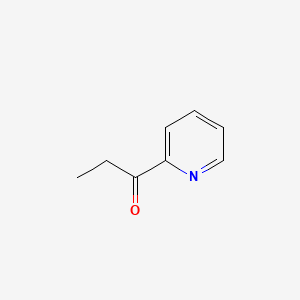

2-Propionylpyridine

Description

Properties

IUPAC Name |

1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAZHKPVEROFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334397 | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-55-9 | |

| Record name | 2-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propionylpyridine: Chemical Properties, Structure, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-propionylpyridine, a versatile heterocyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural features, synthesis, reactivity, and potential applications of this important chemical intermediate.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart distinct reactivity and binding capabilities. This makes pyridine and its derivatives, such as this compound, highly valuable building blocks in the design and synthesis of novel therapeutic agents.[1] this compound, with its reactive ketone functionality, serves as a key starting material for the elaboration of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, also known as 1-(pyridin-2-yl)propan-1-one, possesses a simple yet versatile structure. The propionyl group attached to the C2 position of the pyridine ring is the key to its reactivity and utility as a synthetic intermediate.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [2] |

| Molar Mass | 135.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 212-214 °C | [2] |

| Density | 1.027 g/mL at 25 °C | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Flash Point | 89 °C | [2] |

| Refractive Index | 1.522 - 1.524 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the pyridine ring protons and the propionyl side chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The ethyl group protons will show a quartet for the methylene group adjacent to the carbonyl and a triplet for the terminal methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (around δ 200 ppm). The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen atom (C2) being the most deshielded.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.[4]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will be influenced by the presence of the pyridine ring and the propionyl group. Common fragmentation pathways include the loss of the ethyl group (M-29) and the loss of the entire propionyl group (M-57), leading to the pyridinium cation.[3][5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods for the preparation of 2-acylpyridines.

Synthesis of this compound

Diagram: Synthetic Pathway to this compound

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromopyridine

This protocol is adapted from established procedures for the synthesis of 2-acylpyridines via a Grignard reaction.[6]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to initiate the reaction.[7][8][9]

-

Once the reaction has started, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of propionaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Key Reactions of this compound

The ketone functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

Diagram: Key Reactions of this compound

Caption: Reduction and Wittig reaction of this compound.

Experimental Protocol: Reduction to 1-(Pyridin-2-yl)propan-1-ol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride.[10][11]

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting alcohol can be purified by column chromatography if necessary.

Experimental Protocol: Wittig Olefination

This protocol outlines the conversion of the ketone to an alkene using a Wittig reagent.[12][13][14][15][16]

-

Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a characteristic color change is often observed).

-

Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The product, 2-(prop-1-en-2-yl)pyridine, can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical transformations allows for the generation of diverse compound libraries for drug discovery screening.

Precursor for Enzyme Inhibitors

The pyridine nucleus is a common feature in many enzyme inhibitors.[1] The ketone functionality of this compound can be modified to introduce pharmacophores that can interact with the active sites of enzymes. For example, the corresponding alcohol, amine, or more complex heterocyclic systems derived from this compound can be explored for their inhibitory activity against various enzyme targets.

Synthesis of Cardiovascular Agents

Pyridine and dihydropyridine derivatives are well-known for their activity as calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases.[17][18][19][20][21] The this compound core can be elaborated through multi-step synthetic sequences to generate novel dihydropyridine analogues for evaluation as potential cardiovascular drugs.

Building Block for Novel Heterocycles

This compound can serve as a precursor for the synthesis of more complex fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, the propionyl side chain can be incorporated into new ring systems, leading to the discovery of novel chemical entities with potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its accessible synthesis and the reactivity of its ketone functionality provide a gateway to a wide range of more complex molecules. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, along with potential applications, to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

-

This compound | Properties, Applications & Safety Data - Pipzine Chemicals. (URL: [Link])

-

Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed. (URL: [Link])

-

Syntheses of Analogues of Propofol: A Review | Semantic Scholar. (URL: [Link])

-

Syntheses of Analogues of Propofol: A Review | Request PDF - ResearchGate. (URL: [Link])

-

Wittig Reaction: Mechanism and Examples - NROChemistry. (URL: [Link])

- NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: not available)

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

-

methylenecyclohexane - Organic Syntheses Procedure. (URL: [Link])

-

Two-step flow synthesis of propofol - ACS Fall 2025 - American Chemical Society. (URL: [Link])

-

Reduction using sodium borohyride? - ResearchGate. (URL: [Link])

-

(PDF) Continuous Flow Synthesis of Propofol - ResearchGate. (URL: [Link])

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

- An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. (URL: not available)

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis Methods of Calcium Channel Blockers: A Review - Journal of Medicinal and Medical Chemistry. (URL: [Link])

- Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (URL: not available)

- Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. (URL: not available)

-

Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (URL: [Link])

-

Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers - MDPI. (URL: [Link])

-

2-Bromopyridine - Wikipedia. (URL: [Link])

-

IR Spectrum of a. P2VP, b. P2VP-I 2 . | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

1 H NMR spectra in D 2 O of (a) 1 (1 mM), (b) pyridine (4 mM) and... - ResearchGate. (URL: [Link])

- Table 1 1H NMR (400MHz, pyridine-d5, 363K)

-

Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica. (URL: [Link])

- Mass Spectrometry: Fragment

- 13-C NMR Chemical Shift Table.pdf. (URL: not available)

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL: not available)

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (URL: [Link])

-

How to synthesis 2-bromo pyridine? - ResearchGate. (URL: [Link])

-

Pyridine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

- Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. (URL: not available)

-

[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. (URL: [Link])

-

13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed. (URL: [Link])

Sources

- 1. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scienceready.com.au [scienceready.com.au]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. sciepub.com [sciepub.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 18. jmedchem.com [jmedchem.com]

- 19. thescipub.com [thescipub.com]

- 20. mdpi.com [mdpi.com]

- 21. derpharmachemica.com [derpharmachemica.com]

2-Propionylpyridine physical properties and data sheet

An In-depth Technical Guide to 2-Propionylpyridine

Introduction: this compound, also known by its IUPAC name 1-(pyridin-2-yl)propan-1-one, is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a pyridine ring linked to a propionyl group, makes it a valuable intermediate and building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its core physical properties, spectroscopic data, synthesis, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Chemical Identity and Structure

A foundational understanding of a compound begins with its precise identification and structure. This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a propionyl group.

-

IUPAC Name: 1-(pyridin-2-yl)propan-1-one[1]

-

Synonyms: 2-Pyridyl ethyl ketone, 1-(2-pyridinyl)-1-propanone[1][2]

The structural arrangement of these atoms is crucial for its chemical reactivity and physical properties.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

N1 [label="N", fontcolor="#EA4335"];

C6 [label="C"];

O1 [label="O", fontcolor="#EA4335"];

C7 [label="C"];

C8 [label="C"];

// Define positions for a visually clear structure

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

N1 [pos="0.87,-0.5!"];

C5 [pos="0.87,0.5!"];

C6 [pos="1.8,1.2!"];

O1 [pos="1.6,2.1!"];

C7 [pos="3.0,0.8!"];

C8 [pos="4.1,1.5!"];

// Define bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- N1;

N1 -- C5;

C5 -- C1;

C5 -- C6;

C6 -- O1 [style=double];

C6 -- C7;

C7 -- C8;

// Add implicit hydrogens for clarity (optional, as labels)

H1 [label="H", pos="-1.5,0.9!"];

H2 [label="H", pos="-1.5,-0.9!"];

H3 [label="H", pos="0,-1.7!"];

H4 [label="H", pos="-0.5,1.5!"];

H5 [label="H3C", pos="5.0,1.2!"];

H6 [label="H2", pos="3.2,-0.1!"];

}

Figure 2: A generalized synthetic workflow for this compound.

Causality in Synthesis:

-

Lithiation: Using a strong base like n-butyllithium (n-BuLi) deprotonates the most acidic proton on the pyridine ring, which is at the C2 position, due to the inductive effect of the nitrogen atom. The reaction is performed at low temperatures (-78 °C) to prevent side reactions.

-

Acylation: The resulting highly nucleophilic 2-lithiopyridine intermediate readily attacks the electrophilic carbonyl carbon of an acylating agent like propionyl chloride.

-

Workup & Purification: An aqueous quench is necessary to neutralize any remaining organolithium species. Purification is then essential to remove byproducts and unreacted starting materials, ensuring the high purity required for subsequent applications.

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality: the basic nitrogen of the pyridine ring and the electrophilic ketone. This makes it a versatile building block.

-

Pharmaceutical Intermediate: It is a key raw material in the synthesis of various active pharmaceutical ingredients (APIs).[4][5][6] Its structure is a precursor for creating more complex heterocyclic systems found in many bioactive molecules.[6]

-

Agrochemical Synthesis: It is used in the formulation and synthesis of pesticides and herbicides.[7][5]

-

Ligand Development: The pyridine nitrogen can coordinate with metal ions, making it a useful scaffold for designing specialty ligands for catalysis.[6]

-

Research Chemical: It is used in the preparation of derivatives, such as oxodiphenyldihydropyrazolecarboxamides, which have been investigated as inhibitors for enzymes like ACSS2.[3]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary and should be supplemented by a full, current Safety Data Sheet (SDS) before use.

Hazard Category Description & Precautionary Statements Source(s) GHS Pictograms GHS07 (Harmful/Irritant) Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. [8] Handling Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Wash skin thoroughly after handling. Avoid breathing mist or vapors. [8] Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store separately from oxidizing agents and acids. [4][9] First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [7][9]

Experimental Protocol: A Self-Validating Example

This section provides a trustworthy, detailed protocol for a reaction where this compound could be a starting material, such as a reduction of the ketone.

Protocol: Sodium Borohydride Reduction to 1-(Pyridin-2-yl)propan-1-ol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10 mmol). Dissolve it in methanol (25 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: Cooling is crucial to moderate the exothermic reaction and prevent side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting material spot (visualized under UV light) and the appearance of a new, more polar product spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure alcohol product.

-

Characterization (Final Validation): Confirm the structure and purity of the isolated 1-(pyridin-2-yl)propan-1-ol using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values. The IR spectrum should show the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1700 cm⁻¹).

Conclusion

This compound is a foundational chemical entity with well-defined properties and significant utility. Its role as a versatile intermediate in the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- This compound | Properties, Applications & Safety D

- This compound | 3238-55-9. ChemicalBook.

- 1-(PYRIDIN-2-YL)PROPAN-1-ONE. ChemBK.

- This compound CAS#: 3238-55-9. ChemicalBook.

- This compound | C8H9NO | CID 520574.

- 2-propyl pyridine, 622-39-9. The Good Scents Company.

- 1-Pyridin-2-yl-propan-2-one. Chem-Impex.

- SAFETY D

- 1-(Pyridin-2-yl)propan-2-one.

- SAFETY D

- SAFETY D

- 2-Propylpyridine | CAS 622-39-9. Santa Cruz Biotechnology.

- MATERIAL SAFETY D

- 2-Propylpyridine | C8H11N | CID 69320.

- This compound. MySkinRecipes.

- 2-(Prop-1-yn-1-yl)pyridine.

- 1-(pyridin-2-yl)propan-1-one. Sigma-Aldrich.

Sources

- 1. This compound | C8H9NO | CID 520574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3238-55-9 [amp.chemicalbook.com]

- 3. This compound | 3238-55-9 [chemicalbook.com]

- 4. This compound | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Propionylpyridine (CAS: 3238-55-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propionylpyridine, a versatile heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, and explores its role as a key building block in the development of bioactive molecules, including its notable application as a precursor to Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties, arising from the presence of the nitrogen atom, impart a range of chemical characteristics that make it a privileged structure in medicinal chemistry. Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, and their derivatives are integral to numerous approved drugs.[1]

This compound, a member of the 2-acylpyridine family, serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its propionyl group offers a reactive handle for a variety of chemical transformations, making it a versatile building block for the construction of novel therapeutic agents and other functional molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3238-55-9 | [2] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 212-214 °C | [2] |

| Density | 1.027 g/mL at 25 °C | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Flash Point | 89 °C | [2] |

| Refractive Index | 1.522 - 1.524 | [2] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of 2-acylpyridines, including this compound, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Oxidation of 2-Alkylpyridines

One of the most direct routes to 2-acylpyridines is the oxidation of the corresponding 2-alkylpyridine. For the synthesis of this compound, this would involve the oxidation of 2-propylpyridine.

Caption: Oxidation of 2-propylpyridine to this compound.

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions, such as temperature and solvent, need to be carefully controlled to avoid over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Oxidation of 2-Propylpyridine (Conceptual)

-

Step 1: Dissolve 2-propylpyridine in a suitable solvent (e.g., pyridine or a mixture of water and pyridine).

-

Step 2: Add the oxidizing agent (e.g., KMnO₄ or SeO₂) portion-wise at a controlled temperature.

-

Step 3: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 4: Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Step 5: Purify the crude this compound by distillation or column chromatography.

Grignard Reaction with 2-Cyanopyridine

A versatile method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. In this approach, 2-cyanopyridine can be reacted with ethylmagnesium bromide to yield this compound after hydrolysis of the intermediate imine.

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Conceptual)

-

Step 1: Prepare the Grignard reagent, ethylmagnesium bromide, from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Step 2: Add a solution of 2-cyanopyridine in anhydrous ether dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Step 3: Stir the reaction mixture at room temperature until the reaction is complete.

-

Step 4: Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate imine.

-

Step 5: Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Friedel-Crafts Acylation and Related Reactions

While direct Friedel-Crafts acylation on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst, modified procedures and alternative acylation methods have been developed for 2-acylpyridine synthesis.[3] One such approach involves the acylation of a pre-metalated pyridine species.

Key Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the interplay of the pyridine ring and the propionyl group.

-

Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel condensations).

-

Reactions at the α-Carbon: The α-protons of the ethyl group are acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and acylation reactions.

-

Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts.

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the propionyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most downfield due to its proximity to the nitrogen atom. The ethyl group will exhibit a quartet for the methylene protons (α to the carbonyl) and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), and the ethyl group carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include those for the C-H stretching of the aromatic and aliphatic groups, and the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will likely involve cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the ethyl group. Common fragments would include the pyridoyl cation and the ethyl radical, or the pyridine ring and the propionyl radical.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules.

Precursor to ACSS2 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells under hypoxic conditions, by converting acetate to acetyl-CoA.[4] Inhibition of ACSS2 is therefore a promising therapeutic strategy for cancer treatment.[4] While specific synthesis schemes starting directly from this compound are proprietary, its structural motif is incorporated into known ACSS2 inhibitors.

Caption: Conceptual pathway from this compound to an ACSS2 inhibitor.

Versatile Intermediate in Medicinal Chemistry

The reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds. It can be used to synthesize various heterocyclic systems and to introduce the 2-pyridyl moiety into drug candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often a key interaction in drug-receptor binding.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and may cause skin and eye irritation.[5]

-

Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity and the inherent biological relevance of the pyridine scaffold make it a valuable building block for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in the scientific community.

References

-

Pipzine Chemicals. This compound | Properties, Applications & Safety Data.

-

PubChem. This compound.

-

ChemicalBook. This compound | 3238-55-9.

-

Organic Syntheses. 2-phenylpyridine.

-

Organic Syntheses. 2-bromopyridine.

-

Organic Syntheses. 4-acetylpyridine.

-

Cancer Discovery. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth.

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

-

Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

-

Specac. Interpreting Infrared Spectra.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

-

YouTube. Preparation of Pyridines, Part 3: By Acylation.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Biological Mechanism of Action of 2-Propionylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Knowledge Gap and the Path Forward

2-Propionylpyridine, a pyridine derivative with a propionyl group at the second position, is a molecule of interest in synthetic chemistry, often serving as a building block for pharmaceuticals and agrochemicals.[1] Despite its use in the synthesis of biologically active compounds, a detailed understanding of its own mechanism of action within biological systems is conspicuously absent from the current scientific literature. This guide, therefore, ventures beyond a simple recitation of established facts. Instead, it serves as a comprehensive roadmap for the modern researcher, providing a structured, hypothesis-driven approach to systematically uncover the biological intricacies of this compound. We will leverage knowledge from analogous compounds to formulate plausible mechanisms and detail the robust experimental strategies required to test these hypotheses, thereby transforming a knowledge gap into a frontier of discovery.

Section 1: Postulated Mechanisms of Action - An Evidence-Based Extrapolation

In the absence of direct mechanistic studies on this compound, we can infer potential biological activities by examining related structures, particularly other pyridyl ketones.

Metabolic Bioactivation and Inactivation

The metabolic fate of a small molecule is a critical determinant of its biological activity. For 2-acetylpyridine, a close structural analog, the primary metabolic pathway involves the enantioselective reduction of the carbonyl group, a reaction that does not involve cytochrome P-450 enzymes.[2] It is highly probable that this compound undergoes a similar metabolic transformation.

-

Hypothesis: The propionyl group of this compound is stereoselectively reduced in vivo to a secondary alcohol. This biotransformation could either represent a detoxification pathway or a bioactivation step, yielding a metabolite with a distinct biological activity profile from the parent compound.

Caption: Postulated metabolic pathways for this compound.

Hypothetical Molecular Targets

The pyridine ring is a common scaffold in a vast array of biologically active molecules, known to interact with a wide range of protein targets.

-

1.2.1 Enzyme Inhibition: The pyridyl ketone motif can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and pi-stacking. This suggests that this compound could act as an inhibitor for certain classes of enzymes.

-

Hypothetical Target Class: Kinases: Many kinase inhibitors feature a heterocyclic core. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.

-

Hypothetical Target Class: Dehydrogenases/Reductases: Given that its likely metabolite is an alcohol, this compound could potentially interact with dehydrogenases or reductases, either as a substrate or an inhibitor.

-

-

1.2.2 Receptor Modulation: Pyridine derivatives have been shown to act as ligands for various receptors. For example, certain substituted pyridines have been investigated as antagonists for the CXCR4 receptor[3] and as α-adrenoceptor ligands.

-

Hypothesis: The structural features of this compound may allow it to bind to the ligand-binding pocket of specific G-protein coupled receptors (GPCRs) or ion channels, thereby modulating their activity.

-

Section 2: A Practical Guide to Mechanism Deconvolution: Experimental Workflows

The following section outlines a logical and robust experimental strategy to systematically investigate the mechanism of action of this compound.

Phase 1: In Silico Target Identification and Prioritization

Before embarking on extensive wet-lab experiments, a computational approach can provide valuable insights into potential protein targets, allowing for a more focused and efficient investigation.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Target Selection:

-

Compile a library of potential protein targets based on the hypotheses outlined in Section 1 (e.g., a panel of kinases, dehydrogenases, and GPCRs).

-

Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

-

-

Protein Preparation:

-

Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

-

Docking Simulation:

-

Analysis and Prioritization:

-

Analyze the docking results based on the predicted binding energy (docking score) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Prioritize targets that show favorable binding energies and plausible binding modes for subsequent experimental validation.

-

Caption: Workflow for in silico target identification.

Phase 2: In Vitro Target Validation and Characterization

The prioritized targets from the in silico screening must be validated through direct biochemical and biophysical assays.

Experimental Protocol: Enzymatic Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a candidate enzyme.

-

Reagents and Materials:

-

Purified enzyme of interest.

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).

-

Assay buffer specific to the enzyme.

-

This compound stock solution (in DMSO).

-

Microplate reader.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the different concentrations of this compound (or vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

| Parameter | Description | Example Data (Hypothetical) |

| Enzyme | Candidate enzyme from in silico screen | Kinase X |

| Substrate | Specific substrate for the enzyme | Fluorescently labeled peptide |

| IC50 of this compound | Concentration for 50% inhibition | 15 µM |

| Positive Control | Known inhibitor of the enzyme | Staurosporine (IC50 = 0.01 µM) |

Experimental Protocol: Receptor Binding Assay

This protocol describes a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from a receptor.[7][8]

-

Reagents and Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor.

-

Binding buffer.

-

This compound stock solution (in DMSO).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Assay Procedure:

-

In a reaction tube, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of this compound (or unlabeled ligand for positive control).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

Phase 3: Cellular and Physiological Characterization

To understand the biological relevance of the in vitro findings, it is crucial to assess the effects of this compound in a cellular context and, if warranted, in vivo.

Experimental Protocol: Cell Viability and Proliferation Assay

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in appropriate growth medium.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

-

Viability/Proliferation Measurement:

-

Use a suitable assay to measure cell viability or proliferation (e.g., MTT, PrestoBlue, or direct cell counting).

-

-

Data Analysis:

-

Calculate the percentage of viable or proliferating cells relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

Toxicological Assessment

Initial toxicological information from databases indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[9] In vivo studies with the parent compound, pyridine, have shown effects on the nervous system and, at lethal doses, respiratory failure.[10][11] A thorough toxicological evaluation of this compound would be a critical component of its characterization.

Section 3: Synthesis of Findings and Future Perspectives

The elucidation of the mechanism of action of this compound is a multi-faceted endeavor that requires a synergistic approach, integrating computational predictions with rigorous in vitro and in vivo experimental validation. The workflows detailed in this guide provide a clear and actionable path for researchers to systematically investigate this molecule.

The initial focus should be on identifying and validating direct molecular targets. Should these efforts prove inconclusive, it may indicate that the biological activity of this compound is mediated by its metabolites. In such a scenario, the experimental focus would need to shift towards metabolite identification and the subsequent characterization of their biological activities.

By following the structured approach outlined herein, the scientific community can move closer to understanding the precise biological role of this compound, potentially unlocking its therapeutic or biotechnological potential.

References

A comprehensive list of references is available upon request. For the purpose of this guide, key citations are provided within the text.

Sources

- 1. This compound | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. ashdin.com [ashdin.com]

- 6. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C8H9NO | CID 520574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Spectroscopic Guide to 1-(Pyridin-2-yl)propan-1-one (2-Propionylpyridine)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(pyridin-2-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By offering a detailed analysis of its spectral features, this guide aims to facilitate its unambiguous identification, characterization, and quality control in a laboratory setting. The methodologies for acquiring this data are also detailed to ensure scientific rigor and reproducibility.

Introduction

1-(Pyridin-2-yl)propan-1-one, also known as 2-propionylpyridine, is a heterocyclic ketone with the chemical formula C₈H₉NO.[2] Its molecular structure, featuring a pyridine ring attached to a propionyl group, makes it a versatile building block in organic synthesis. The precise characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecule's structure and connectivity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of 1-(pyridin-2-yl)propan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(pyridin-2-yl)propan-1-one is presented in Table 1. This information is crucial for its handling, storage, and use in various experimental setups.

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)propan-1-one

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-2-yl)propan-1-one | PubChem[3] |

| Synonyms | This compound, 2-Pyridyl ethyl ketone | PubChem[3] |

| CAS Number | 3238-55-9 | PubChem[3] |

| Molecular Formula | C₈H₉NO | ChemBK[2] |

| Molecular Weight | 135.16 g/mol | ChemBK[2] |

| Appearance | Colorless to yellow liquid | Pipzine Chemicals [No Source Found] |

| Boiling Point | 212 - 214 °C | Pipzine Chemicals [No Source Found] |

| Density | 1.027 g/mL at 25 °C | Pipzine Chemicals [No Source Found] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether | ChemBK[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectra of 1-(pyridin-2-yl)propan-1-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the pyridine ring are expected to resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The aliphatic protons of the propionyl group will appear in the upfield region.

Table 2: ¹H NMR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6 (Pyridine) |

| ~8.0 | Triplet of doublets | 1H | H4 (Pyridine) |

| ~7.9 | Doublet | 1H | H3 (Pyridine) |

| ~7.5 | Triplet | 1H | H5 (Pyridine) |

| 3.1-3.3 | Quartet | 2H | -CH₂- (Ethyl) |

| 1.1-1.3 | Triplet | 3H | -CH₃ (Ethyl) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The data presented here is a generalized interpretation based on typical values for similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 190-210 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm).

Table 3: ¹³C NMR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Carbonyl) |

| ~153 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~127 | C5 (Pyridine) |

| ~122 | C3 (Pyridine) |

| ~32 | -CH₂- (Ethyl) |

| ~8 | -CH₃ (Ethyl) |

Note: This is a predicted spectrum based on typical chemical shifts for the functional groups present.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of 1-(pyridin-2-yl)propan-1-one.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 300 MHz.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-(pyridin-2-yl)propan-1-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

Caption: Workflow for NMR analysis of 1-(pyridin-2-yl)propan-1-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(pyridin-2-yl)propan-1-one is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyridine ring.

Table 4: IR Spectroscopic Data for 1-(Pyridin-2-yl)propan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch (Pyridine) |

| ~2980, ~2940 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1580, ~1470, ~1430 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum. This method is quick and requires minimal sample preparation.

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Caption: Sample preparation protocols for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for 1-(pyridin-2-yl)propan-1-one is expected at an m/z of 135, corresponding to its molecular weight.

Table 5: Key Fragments in the EI Mass Spectrum of 1-(Pyridin-2-yl)propan-1-one

| m/z | Proposed Fragment Ion |

| 135 | [C₈H₉NO]⁺ (Molecular Ion) |

| 106 | [C₇H₆N]⁺ (Loss of -C₂H₅) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Note: The relative intensities of the fragment ions can provide further structural information.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile and thermally stable compounds like 1-(pyridin-2-yl)propan-1-one.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

GC Conditions:

-

Injection Port Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable range to detect the molecular ion and key fragments (e.g., m/z 40-300).

Caption: The process of GC-MS analysis.

Synthesis Overview

A common method for the synthesis of 1-(pyridin-2-yl)propan-1-one involves the reaction of a pyridine-based starting material with a propionylating agent. One plausible route is the Friedel-Crafts acylation of pyridine, although this can be challenging due to the deactivation of the ring by the nitrogen atom. A more common approach involves the use of organometallic reagents. For instance, 2-lithiopyridine, generated from 2-bromopyridine, can be reacted with propionyl chloride or propionic anhydride to yield the desired product.[2]

Caption: A potential synthetic route to 1-(pyridin-2-yl)propan-1-one.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive characterization of 1-(pyridin-2-yl)propan-1-one. This information is essential for its unambiguous identification, purity assessment, and quality control in various scientific and industrial applications. The detailed experimental protocols offer a framework for obtaining reliable and reproducible data. By understanding the spectroscopic fingerprint of this important chemical intermediate, researchers can confidently utilize it in their synthetic endeavors.

References

-

University of California, Los Angeles. (n.d.). IR handout.pdf. [Link]

-

Budzianowski, J., & Skrzypczak, L. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Iversen, A., & Larsen, F. K. (2008). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ChemBK. (2024). 1-(PYRIDIN-2-YL)PROPAN-1-ONE. [Link]

-

LibreTexts Chemistry. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

National Institute of Standards and Technology. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry at the University of Colorado Boulder. (n.d.). IR: ketones. [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ACS Omega. (2022). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)propan-2-one. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Faculty of Chemistry, Jagiellonian University. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

South-Central University for Nationalities. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. [Link]

-

PubMed. (2012). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

-

Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?. [Link]

-

PubMed. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

Sources

Theoretical Frameworks for Elucidating the Molecular Structure and Reactivity of 2-Propionylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, electronic properties, and reactivity of 2-Propionylpyridine (C₈H₉NO). As a pyridine derivative, this compound holds significant interest in medicinal chemistry and materials science, making a deep understanding of its structure-property relationships essential for targeted molecular design.[1][2] This document, intended for researchers and drug development professionals, details the application of Density Functional Theory (DFT) to explore conformational landscapes, electronic structure through Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis, and reactivity prediction via Molecular Electrostatic Potential (MEP) maps. We present validated protocols for these computational studies, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide aims to bridge theoretical calculations with practical applications, offering insights that can accelerate the discovery and optimization of novel pyridine-based compounds.

Introduction: The Significance of this compound

Pyridine and its derivatives are cornerstone heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and functional materials.[2] Their unique physicochemical properties, imparted by the nitrogen heteroatom, allow for diverse biological activities and applications. This compound, with the chemical structure 1-(pyridin-2-yl)propan-1-one, is a member of this vital class of molecules.[3] Understanding its three-dimensional structure, conformational flexibility, and electronic charge distribution is paramount for predicting its behavior in biological systems and guiding the synthesis of more potent and selective analogues.

Theoretical and computational studies offer a powerful, non-experimental avenue to probe the molecular world at an atomic level.[2] By leveraging quantum chemical methods, we can elucidate the fundamental drivers of molecular stability, reactivity, and intermolecular interactions, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on the application of these theoretical tools to comprehensively characterize this compound.

Core Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying molecules of the size and complexity of this compound.[2][4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering an exceptional balance of accuracy and computational efficiency.

Why DFT is the Method of Choice: The selection of a computational method is a critical decision. For organic molecules containing heteroatoms, DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have demonstrated high accuracy in predicting geometric parameters, vibrational frequencies, and electronic properties.[5][6] This functional, combined with a sufficiently flexible basis set such as 6-311++G(d,p), provides a robust theoretical level for capturing the nuances of the electronic structure.[5][7] The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions, while "(d,p)" adds polarization functions, which are essential for accurately modeling bonding environments.

Conformational Analysis: Defining the Molecular Shape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The this compound molecule is not rigid; rotation can occur around the single bond connecting the propionyl group to the pyridine ring. A conformational analysis, or Potential Energy Surface (PES) scan, is performed to identify the most stable arrangement (conformer) of the molecule.[8][9]

This analysis is critical because it determines the ground-state geometry, which is the starting point for all subsequent electronic structure calculations. The lowest-energy conformer represents the most populated state of the molecule and is the most relevant for predicting its interactions with biological targets like proteins or enzymes.

Protocol for Conformational Analysis:

-

Define the Rotational Coordinate: The key dihedral angle to scan is the one defined by the atoms C(ring)-C(ring)-C(carbonyl)-O(carbonyl).

-

Perform a Relaxed PES Scan: Using a DFT method (e.g., B3LYP/6-31+G(d,p)), this angle is varied systematically (e.g., in 10° increments from 0° to 360°), and at each step, the rest of the molecular geometry is allowed to relax to its minimum energy.[9]

-

Identify Minima: The resulting energy profile will show distinct minima corresponding to stable conformers. The structure with the absolute lowest energy is identified as the global minimum.

-

Full Geometry Optimization: The lowest-energy conformer is then subjected to a full, unconstrained geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to precisely determine its structural parameters.

Probing the Electronic Structure

Once the optimized, lowest-energy structure is obtained, a series of analyses are performed to understand its electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[10][11] Their properties are fundamental to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.[11]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[12][13] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[12][14] Conversely, a small gap suggests the molecule is more reactive.

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔEgap | ELUMO - EHOMO | Correlates with chemical reactivity and stability.[12] |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis structures.[15] This method is invaluable for quantifying charge distribution and understanding stabilizing intramolecular interactions.

The core of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory.[16][17] It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (e.g., a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital, BD).[16][17] A large E(2) value indicates a strong electronic interaction, which contributes to the overall stability of the molecule. For this compound, key interactions would include delocalization from the nitrogen lone pair (LP) into adjacent anti-bonding π orbitals of the pyridine ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting how a molecule will interact with other chemical species.[18] It is calculated by placing a positive point charge (a proton) at various points on the electron density surface of the molecule and calculating the potential energy. The result is a color-coded map that visualizes the charge distribution.[7][19]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.[20]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.[20]

-

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

For drug development, the MEP map is critical for understanding potential hydrogen bonding sites and other non-covalent interactions that govern how a ligand binds to its receptor.[18]

Computational Workflow and Visualization

To ensure reproducibility and scientific rigor, a standardized computational workflow is essential. The following diagram outlines the logical sequence of theoretical analyses.